2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS/c1-9-6-7-16-12(8-9)17-14(20)18-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBJMFQYCFODQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355459 | |
| Record name | STK174150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428443-83-8 | |
| Record name | STK174150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at elevated temperatures (450-500°C) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Research indicates that 2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are desirable traits in drug design.
Case Studies
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, making it useful in treating diseases where enzyme activity plays a critical role. For example, it has been tested against enzymes involved in cancer progression and metabolic disorders.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which could be explored for developing new antibiotics.
Material Science
Advanced Materials Development
The unique chemical properties of this compound make it suitable for applications in material science. Its stability and reactivity allow it to be used in creating novel materials with specific electronic or optical properties.
Applications in Catalysis
The compound has been investigated as a potential catalyst in organic reactions due to its ability to facilitate chemical transformations efficiently.
Biological Studies
Biomolecular Interactions
Research into the interactions of this compound with biomolecules has revealed insights into its mechanism of action. The compound can bind to various receptors and proteins, influencing biological pathways.
Case Study Example
A study focusing on protein-ligand interactions demonstrated that this compound could significantly alter the binding affinity of certain proteins, which is crucial for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant activity in modulating cellular processes.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key Structural Features
The compound shares a common benzoylthiourea backbone with analogs such as:
- 2-Methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide (C₁₅H₁₅N₃OS): Substituted with a methyl group at the benzamide ring .
- 4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide : Features a chloro substituent and a 6-methylpyridyl group .
- N-[(5-Chloropyridin-2-yl)carbamothioyl]benzamide (HL1) : Contains a 5-chloropyridyl substituent .
Table 1: Structural Comparison of Selected Benzoylthiourea Derivatives
Crystallographic Insights
- Hydrogen Bonding: The title compound exhibits intramolecular N–H⋯O and C–H⋯S interactions, stabilizing a non-planar conformation with a 26.86° angle between benzene and pyridine rings . This contrasts with the planar six-membered ring structure observed in the 2-methyl analog .
- Crystal Packing : Both the 2-fluoro and 2-methyl derivatives form inversion dimers via N–H⋯S hydrogen bonds. However, the 2-fluoro derivative’s dimers are linked into slabs via C–H⋯S bonds, whereas the 2-methyl derivative shows additional C–H⋯π interactions .
Spectroscopic Data
Table 2: IR and NMR Spectral Comparisons
Antibacterial Activity
- 2-Fluoro Derivative: Limited data available, but structurally similar compounds (e.g., 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl]benzamide) show selective activity against Pseudomonas aeruginosa .
- 2-Methyl Analog: No significant antibacterial activity reported .
- Metal Complexes : Pd(II) and Co(III) complexes of N-(2-chlorobenzoyl)thiourea exhibit broad-spectrum antibacterial effects, suggesting metal coordination enhances activity .
Anti-inflammatory and Photodynamic Therapy
Novel benzoylthioureas (e.g., HL1–HL4) demonstrate differential anti-inflammatory photodynamic effects, with chloro/bromo-pyridyl substituents showing higher potency than naphthyl groups . The fluorine substituent in the title compound may similarly modulate photodynamic activity.
Biological Activity
2-Fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, a compound characterized by its unique chemical structure, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is C14H12FN3OS. The presence of a fluorine atom and a methylpyridine group enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of various biochemical pathways, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound can bind to the active site of enzymes, disrupting their normal function.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study indicated that derivatives with similar structures showed potent activity against various bacterial strains.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | < 32 µg/mL against Staphylococcus aureus |
| Related Compound | Antifungal | < 16 µg/mL against Candida albicans |
Antioxidant Activity
The compound has also been evaluated for its antioxidant capacity. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) indicated that it possesses notable free radical scavenging activity.
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | ~43% inhibition at 100 µg/mL |
Case Studies
- Study on Biofilm Formation : A recent study assessed the anti-biofilm activity of compounds related to this compound. The results showed that these compounds effectively inhibited biofilm formation of E. coli at MBIC values of 625 µg/mL .
- Antitumor Activity : Another investigation revealed that similar benzamide derivatives exhibited promising antitumor effects in cell line studies, suggesting potential applications in cancer therapy .
Q & A
Q. What synthetic methodologies are most effective for preparing 2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves a two-step nucleophilic mechanism:
- Step 1 : Reaction of an acyl chloride (e.g., 2-fluorobenzoyl chloride) with potassium thiocyanate in acetone to form an isothiocyanate intermediate.
- Step 2 : Condensation with 2-amino-4-methylpyridine to yield the final thiourea derivative. Optimization includes controlling solvent polarity, temperature (room temperature to reflux), and stoichiometric ratios. Statistical validation (e.g., Duncan’s test for replicates) ensures reproducibility .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FTIR : Identifies functional groups (e.g., ν(C=O) at ~1683 cm⁻¹, ν(C=S) at ~1154 cm⁻¹) .
- NMR : Confirms proton environments (e.g., N–H protons at δ 9.14–12.98 ppm) .
- Single-crystal X-ray diffraction : Resolves intramolecular hydrogen bonds (e.g., N–H···O, C–H···S) and crystallographic parameters (monoclinic system, space group P21/n) using SHELX programs (e.g., SHELXL for refinement) .
Q. How does the compound’s structural rigidity influence its physicochemical properties?
Intramolecular hydrogen bonding between the thiourea sulfur and pyridine nitrogen restricts conformational flexibility, enhancing thermal stability and influencing solubility. This rigidity is confirmed by X-ray crystallography and DFT-optimized geometries .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) elucidate the compound’s electronic properties and biological interactions?
- DFT : Calculates energy gaps (HOMO-LUMO), Fukui functions, and molecular electrostatic potential (MEP) to predict reactivity and nucleophilic/electrophilic sites .
- Molecular docking : Evaluates binding affinities to biological targets (e.g., COVID-19 main protease) using software like AutoDock. Binding energies (e.g., −4.93 kcal/mol) and hydrogen-bond interactions (e.g., with Lys137, Cys128) guide drug design .
Q. What strategies resolve contradictions between experimental and theoretical data (e.g., bond lengths, spectroscopic shifts)?
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H–H, C–H···O contacts) to explain packing discrepancies .
- NBO analysis : Identifies hyperconjugative interactions affecting NMR chemical shifts or IR vibrational modes .
Q. How can structure-activity relationships (SARs) be developed for antibacterial applications?
- MIC assays : Quantify antibacterial activity against gram-positive/negative strains (e.g., Staphylococcus aureus, E. coli) using broth microdilution.
- Mechanistic studies : Probe interactions with bacterial enzymes (e.g., acps-pptase) via enzyme inhibition assays and molecular dynamics simulations .
Q. What challenges arise in refining X-ray crystallographic data for thiourea derivatives, and how are they addressed?
- Disorder in flexible groups : Apply restraints or isotropic displacement parameters during SHELXL refinement.
- Hydrogen bonding networks : Use Mercury 3.0 to visualize and validate hydrogen-bond geometries (bond angles, distances) .
Q. How do intermolecular interactions influence supramolecular assembly in the solid state?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
